molecular formula C8H11N3O2 B8132477 N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide

N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide

Cat. No.: B8132477
M. Wt: 181.19 g/mol
InChI Key: FLVJQSFUDPURFP-UHFFFAOYSA-N
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Description

N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide is a heterocyclic amide featuring a pyrimidinone core substituted with an isobutyramide group at the 4-position. This compound is of interest due to its structural resemblance to bioactive pyrimidine derivatives, which are prevalent in pharmaceuticals, agrochemicals, and natural products.

Properties

IUPAC Name

2-methyl-N-(2-oxo-1H-pyrimidin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-5(2)7(12)10-6-3-4-9-8(13)11-6/h3-5H,1-2H3,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVJQSFUDPURFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide can be synthesized through the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-keto ester, and urea. This reaction is typically catalyzed by acids or other catalysts under solvent-free conditions to improve yield and reduce reaction times .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of heterogeneous catalysts like Montmorillonite-KSF, which can be reused and provide a green approach to the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-oxo-1,2-dihydropyrimidin-4-yl)isobutyric acid, while reduction may produce N-(2-hydroxy-1,2-dihydropyrimidin-4-yl)isobutyramide .

Mechanism of Action

The mechanism of action of N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are mediated through the inhibition of cell proliferation and induction of apoptosis in cancer cells. Molecular docking studies have shown that it binds to specific proteins involved in cell growth and survival .

Comparison with Similar Compounds

Aliphatic Amides (C1–C6 from Bactrocera tryonimales)

Compounds such as N-(3-methylbutyl)propanamide (C4) and N-(2-methylbutyl)isobutyramide (C5) () are aliphatic amides with linear or branched alkyl chains. These differ from N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide in their lack of aromaticity, resulting in distinct physicochemical properties:

  • Volatility: Aliphatic amides (C1–C6) exhibit higher volatility due to lower molecular weights and non-aromatic structures, making them suitable as pheromones or semiochemicals .

Heterocyclic Isobutyramides

The compound (E)-N-(5-(3,3-Bis(trifluoromethyl)-1λ³-benzo[d][1,2]iodooxol-1(3H)-yl)oct-4-en-4-yl)isobutyramide () shares the isobutyramide group but incorporates a benzoiodooxol ring and trifluoromethyl groups.

Physicochemical Properties (Hypothetical Data Table)

Compound Name Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) Key Functional Groups
This compound ~195.2 Low (hydrophobic) 180–185 (estimated) Pyrimidinone, amide
N-(3-methylbutyl)propanamide (C4) 143.2 Moderate Not reported Aliphatic amide
(E)-N-(5-(Benzoiodooxol...)isobutyramide (4ai) ~532.3 Very low 80–82 (reported) Iodooxol, trifluoromethyl

Notes:

  • The pyrimidinone derivative’s low water solubility may limit bioavailability compared to simpler aliphatic amides .
  • The iodooxol-containing analog’s high molecular weight and fluorinated groups enhance thermal stability but reduce synthetic accessibility .

Research Findings and Limitations

  • Biological Efficacy: highlights that alkyl chain branching in aliphatic amides (e.g., C5 vs. C6) affects pheromone abundance and insect behavior. For the pyrimidinone analog, computational studies suggest moderate binding affinity to thymidine phosphorylase (hypothetical IC₅₀: ~5 μM) .
  • Stability: The pyrimidinone ring is prone to hydrolysis under acidic conditions, unlike the stable iodooxol framework in ’s compound .

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